![molecular formula C13H7Cl3O2 B6407651 4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95% CAS No. 1261981-45-6](/img/structure/B6407651.png)
4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, is a widely used organic compound in the scientific and industrial fields. It is a chlorinated aromatic acid with a wide range of applications, including the synthesis of various organic compounds, and as a reagent in various laboratory experiments.
Scientific Research Applications
4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the synthesis of other compounds. It is also used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, is not well understood. It is believed to act as an electrophile in the reaction of 2,4-dichlorobenzoic acid with chlorine gas, and as a catalyst in various other reactions. It may also act as a proton donor in some reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, have not been extensively studied. However, it is known to be a strong irritant to the skin and eyes, and can cause respiratory irritation when inhaled. It is also known to be toxic to aquatic organisms, and may cause environmental damage if released into the environment.
Advantages and Limitations for Lab Experiments
4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, has several advantages for use in laboratory experiments. It is a strong electrophile, and is relatively stable and easy to handle. It is also relatively inexpensive and widely available. However, it is a strong irritant and can be toxic if not handled properly.
Future Directions
Future research on 4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, should focus on further elucidating the mechanism of action and biochemical and physiological effects. Additionally, research should be conducted to better understand the environmental impacts of the compound, and to develop safe handling and disposal methods. Finally, research should be conducted to further explore the potential applications of the compound, such as in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Synthesis Methods
4-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%, is synthesized from the reaction of 2,4-dichlorobenzoic acid with chlorine gas in the presence of a catalyst. The reaction is typically carried out at temperatures of between 100-200°C, and a pressure of 1-2 atm. The reaction yields a 95% pure product that can be used in various applications.
properties
IUPAC Name |
4-chloro-2-(3,5-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-8-1-2-11(13(17)18)12(6-8)7-3-9(15)5-10(16)4-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZGNNGMSKPHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691291 |
Source
|
Record name | 3',5,5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-45-6 |
Source
|
Record name | 3',5,5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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